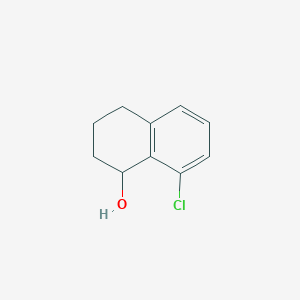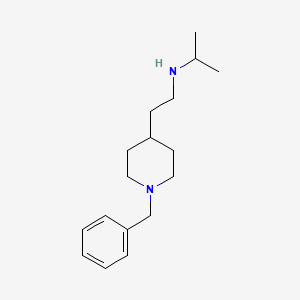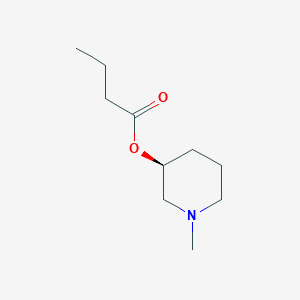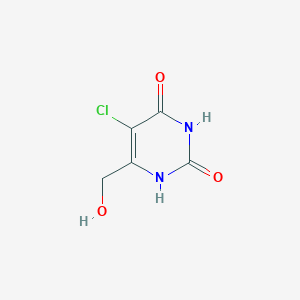
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, particularly in nucleic acids like DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 5-position, a hydroxymethyl group at the 6-position, and two keto groups at the 2- and 4-positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione typically involves the chlorination of 6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of 5-substituted pyrimidinediones.
Oxidation: Formation of 5-chloro-6-carboxy-2,4(1H,3H)-pyrimidinedione.
Reduction: Formation of 5-chloro-6-(hydroxymethyl)-2,4-dihydroxypyrimidine.
科学的研究の応用
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in nucleic acid analogs and as a building block for nucleotide synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties due to its structural similarity to nucleotides.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with biological macromolecules. It can mimic natural nucleotides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. The chlorine atom and hydroxymethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer agent.
Cytosine: A natural pyrimidine base found in DNA and RNA.
Thymine: Another natural pyrimidine base found in DNA.
Uniqueness
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C5H5ClN2O3 |
|---|---|
分子量 |
176.56 g/mol |
IUPAC名 |
5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5ClN2O3/c6-3-2(1-9)7-5(11)8-4(3)10/h9H,1H2,(H2,7,8,10,11) |
InChIキー |
LESKGPCWILSNGK-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=O)NC(=O)N1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)

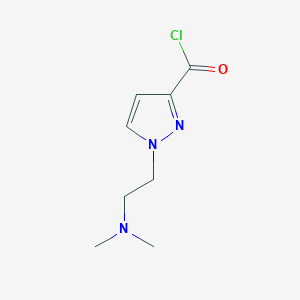

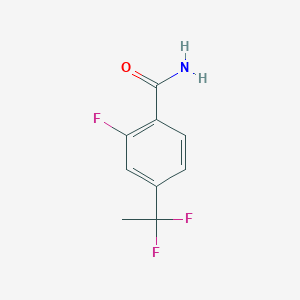
![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)

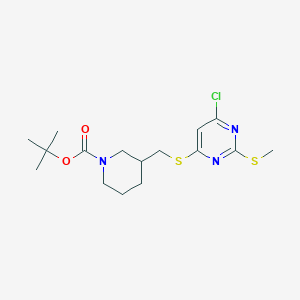

![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
